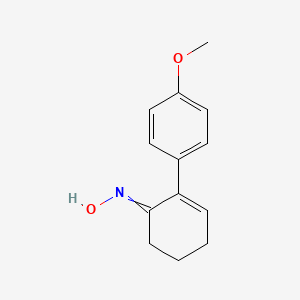
1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a chemical compound characterized by its unique structure, which includes two pyrrole rings connected by an octane chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with 1,8-dibromooctane. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrrole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole compounds with hydrogenated rings.
Substitution: Functionalized pyrrole derivatives with various substituents.
科学研究应用
Chemistry: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the interactions of pyrrole-based molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Industry: In the industrial sector, 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
作用机制
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with molecular targets through its pyrrole rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their behavior and activity .
相似化合物的比较
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a shorter alkane chain connecting the pyrrole rings, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar to the octane derivative but with a hexane linker, affecting its reactivity and applications.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione):
Uniqueness: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its longer alkane chain, which provides greater flexibility and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, from materials science to biological research .
属性
CAS 编号 |
93629-81-3 |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-[8-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)octyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O4/c1-13-14(2)18(24)21(17(13)23)11-9-7-5-6-8-10-12-22-19(25)15(3)16(4)20(22)26/h5-12H2,1-4H3 |
InChI 键 |
IFTSCXRDDBZPLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)CCCCCCCCN2C(=O)C(=C(C2=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)

